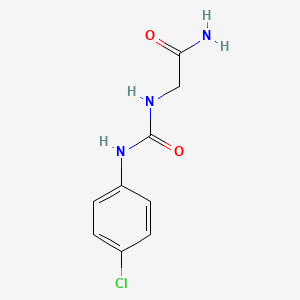![molecular formula C22H19N5O3S B11984260 N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984260.png)
N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a furan ring, a triazole ring, and a hydrazide group
Preparation Methods
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of furan-2-carbaldehyde with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to the corresponding amine.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the triazole ring may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and triazole-containing molecules. For example:
N’-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: This compound shares the furan and hydrazone moieties but lacks the triazole ring, making it less versatile in terms of biological activity.
N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine: This compound contains the triazole ring but differs in the substitution pattern, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C22H19N5O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5O3S/c1-29-18-11-9-16(10-12-18)21-25-26-22(27(21)17-6-3-2-4-7-17)31-15-20(28)24-23-14-19-8-5-13-30-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |
InChI Key |
WKVCIVTZEULSLK-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11984189.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11984192.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11984194.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11984195.png)
![9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984198.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide](/img/structure/B11984221.png)

![Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B11984232.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984233.png)
![2,4-diiodo-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11984235.png)
![2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984241.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11984254.png)

